3-{[6-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]carbamoyl}prop-2-enoic acid
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Overview
Description
3-{[6-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]carbamoyl}prop-2-enoic acid is a complex organic compound with the molecular formula C14H14N2O7 It is known for its unique structure, which includes a pyridine ring substituted with a carbamoyl group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]carbamoyl}prop-2-enoic acid typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
3-{[6-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]carbamoyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[6-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]carbamoyl}prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[6-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]carbamoyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 3,3’-Dimethoxy-1,1’-biphenyl
Uniqueness
Compared to similar compounds, 3-{[6-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]carbamoyl}prop-2-enoic acid stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C14H14N2O7 |
---|---|
Molecular Weight |
322.27 g/mol |
IUPAC Name |
4-[[6-(1,3-dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H14N2O7/c1-22-13(20)12(14(21)23-2)9-4-3-8(7-15-9)16-10(17)5-6-11(18)19/h3-7,12H,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
BHZUSIZTYFFRFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=NC=C(C=C1)NC(=O)C=CC(=O)O)C(=O)OC |
Origin of Product |
United States |
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